molecular formula C17H21N3O3 B2736137 3-[(furan-2-yl)methyl]-1-(oxan-4-yl)-3-[(pyridin-2-yl)methyl]urea CAS No. 2034568-65-3

3-[(furan-2-yl)methyl]-1-(oxan-4-yl)-3-[(pyridin-2-yl)methyl]urea

Cat. No.: B2736137
CAS No.: 2034568-65-3
M. Wt: 315.373
InChI Key: HJCSPNHJXFZOIN-UHFFFAOYSA-N
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Description

3-[(furan-2-yl)methyl]-1-(oxan-4-yl)-3-[(pyridin-2-yl)methyl]urea is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(furan-2-yl)methyl]-1-(oxan-4-yl)-3-[(pyridin-2-yl)methyl]urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent.

    Formation of the pyridin-2-ylmethyl intermediate: This involves the reaction of pyridine with an alkylating agent.

    Coupling of intermediates: The furan-2-ylmethyl and pyridin-2-ylmethyl intermediates are then coupled with a urea derivative under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[(furan-2-yl)methyl]-1-(oxan-4-yl)-3-[(pyridin-2-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The furan and pyridine rings can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The functional groups on the furan, pyridine, and tetrahydropyran rings can undergo substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(furan-2-yl)methyl]-1-(oxan-4-yl)-3-[(pyridin-2-yl)methyl]urea would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    1-(furan-2-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea: Lacks the pyridin-2-ylmethyl group.

    1-(pyridin-2-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea: Lacks the furan-2-ylmethyl group.

    1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea: Lacks the tetrahydro-2H-pyran-4-yl group.

Uniqueness

The uniqueness of 3-[(furan-2-yl)methyl]-1-(oxan-4-yl)-3-[(pyridin-2-yl)methyl]urea lies in its combination of three distinct functional groups, which can impart unique chemical and biological properties. This makes it a versatile compound for various applications.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-3-(oxan-4-yl)-1-(pyridin-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c21-17(19-14-6-10-22-11-7-14)20(13-16-5-3-9-23-16)12-15-4-1-2-8-18-15/h1-5,8-9,14H,6-7,10-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCSPNHJXFZOIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)N(CC2=CC=CC=N2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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